molecular formula C8H9NO3 B13350833 2-(3-Methylpyridin-2-yl)oxyacetic acid CAS No. 90111-09-4

2-(3-Methylpyridin-2-yl)oxyacetic acid

Katalognummer: B13350833
CAS-Nummer: 90111-09-4
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: DNSZJYGSFPEAQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Methylpyridin-2-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpyridin-2-yl)oxy)acetic acid typically involves the reaction of 3-methylpyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-((3-Methylpyridin-2-yl)oxy)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Methylpyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-((3-Methylpyridin-2-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-((3-Methylpyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)acetic acid: Similar structure but lacks the methyl group on the pyridine ring.

    3-Methylpyridine: The parent compound without the acetic acid moiety.

    Pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.

Uniqueness

2-((3-Methylpyridin-2-yl)oxy)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

90111-09-4

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

2-(3-methylpyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-9-8(6)12-5-7(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI-Schlüssel

DNSZJYGSFPEAQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.